N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide
Description
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide is a carbohydrazide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, linked to a thiophene-2-carbohydrazide moiety. Its synthesis via microwave-assisted eco-friendly methods highlights its accessibility for industrial and pharmaceutical applications . The compound's prototropic tautomerism and crystalline structure, confirmed by XRD and DFT studies, further underscore its structural complexity and reactivity .
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-8-5-6-10-12(9(8)2)15-14(20-10)17-16-13(18)11-4-3-7-19-11/h3-7H,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLDPUYGIQCQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide can be achieved through various synthetic routes. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole or thiophene rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis of N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide
The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazine derivatives in the presence of appropriate catalysts. The resulting compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis to confirm its structure and purity.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole and thiophene exhibit promising antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Activity Against | Method Used |
|---|---|---|
| Compound A | E. coli | Turbidimetric method |
| Compound B | S. aureus | Agar diffusion method |
| Compound C | C. albicans | Broth microdilution |
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's efficacy is often compared to standard chemotherapeutics like cisplatin .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Case Study on Anticancer Activity
In a recent study, a series of thiophene-linked compounds were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell growth in MCF-7 cells through apoptosis induction mechanisms .
Case Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzothiazole derivatives highlighted that certain modifications to the thiophene moiety enhanced antibacterial activity against resistant strains of Staphylococcus aureus . This underscores the potential for developing new antibiotics based on the structural framework of this compound.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death . In anticancer research, it inhibits specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound’s structural uniqueness lies in its 4,5-dimethylbenzothiazole substituent, which distinguishes it from analogs like N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide () and N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide (). Key differences include:
Additionally, the target compound’s endo-imidic tautomer is stabilized by intramolecular H-bonding, whereas triazole-thione derivatives () favor thiol tautomers due to sulfur’s electronegativity .
Thermal and Kinetic Stability
The target compound exhibits thermal stability up to 136–138°C (mp) and follows isoconversional kinetics (FWO and KAS models) with activation energy ($E_a$) profiles suitable for pharmaceutical formulation . Comparatively, 1,2,4-triazole-thiones () decompose at higher temperatures (>200°C) due to aromatic stability, but their synthesis requires harsher reflux conditions .
Biological Activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and related case studies.
Chemical Structure and Properties
The compound consists of a benzothiazole moiety linked to a thiophene ring and a carbohydrazide functional group. This unique structure may contribute to its diverse biological activities.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated effective inhibition against various bacterial strains, suggesting that the benzothiazole moiety plays a crucial role in this activity.
Anticancer Properties
Case Study: Antiproliferative Activity
A recent investigation evaluated the antiproliferative effects of several benzothiazole derivatives on different cancer cell lines. The results showed that compounds with structural similarities to this compound exhibited micromolar activity against HeLa (cervical cancer) and other cell lines. The most potent derivatives had IC50 values below 10 µM .
Enzyme Inhibition
Cyclin-dependent Kinase Inhibition
Another significant aspect of the biological activity of this compound is its potential as an inhibitor of cyclin-dependent kinases (CDKs). Compounds with similar structures have been reported to inhibit CDK5, which is implicated in various cancers and neurodegenerative diseases. The binding affinity and mechanism of action are essential for understanding its therapeutic potential .
Anti-inflammatory Activity
Recent studies have also indicated that benzothiazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. These compounds have shown promising results in reducing inflammation in various animal models .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
